5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds were synthesized using a series of chemical reactions, and their structures were confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI key for this compound is RZUBLQHBEOAUAQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not detailed in the search results, pyrrolopyridine derivatives are known to participate in various chemical reactions . For instance, they can act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy
- Specific Scientific Field : Oncology, specifically cancer therapy .
- Summary of the Application : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, have been developed with potent activities against FGFR1, 2, and 3 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources. However, typically in such studies, these compounds would be synthesized and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their inhibitory effects on FGFRs .
- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUVNYSXBIDWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727045 | |
Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1092579-95-7 | |
Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.